4-(1,2-Dimethyl-1H-imidazol-5-yl)-3,5-dimethylpyridine
Description
4-(1,2-Dimethyl-1H-imidazol-5-yl)-3,5-dimethylpyridine (CAS: 771541-05-0) is a heterocyclic organic compound with the molecular formula C₁₂H₁₅N₃ and a molecular weight of 201.27 g/mol . Structurally, it consists of a pyridine ring substituted at the 3- and 5-positions with methyl groups and at the 4-position with a 1,2-dimethylimidazol-5-yl moiety. The compound’s structure (Figure 1) suggests moderate polarity due to the nitrogen atoms in both rings, which may influence solubility in polar solvents and binding affinity in biological systems.
Figure 1: Structural representation of 4-(1,2-Dimethyl-1H-imidazol-5-yl)-3,5-dimethylpyridine .
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
4-(2,3-dimethylimidazol-4-yl)-3,5-dimethylpyridine |
InChI |
InChI=1S/C12H15N3/c1-8-5-13-6-9(2)12(8)11-7-14-10(3)15(11)4/h5-7H,1-4H3 |
InChI Key |
XTKCNDIAWNLELY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=C1C2=CN=C(N2C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2-Dimethyl-1H-imidazol-5-yl)-3,5-dimethylpyridine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylpyridine with 1,2-dimethylimidazole in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(1,2-Dimethyl-1H-imidazol-5-yl)-3,5-dimethylpyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce fully reduced imidazole-pyridine compounds.
Scientific Research Applications
4-(1,2-Dimethyl-1H-imidazol-5-yl)-3,5-dimethylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(1,2-Dimethyl-1H-imidazol-5-yl)-3,5-dimethylpyridine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-(1,2-Dimethyl-1H-imidazol-5-yl)-3,5-dimethylpyridine with structurally related pyridine and imidazole derivatives.
Table 1: Structural and Molecular Comparison
Key Observations :
Electronic Effects: The presence of two aromatic nitrogen atoms in 4-(1,2-Dimethyl-1H-imidazol-5-yl)-3,5-dimethylpyridine enhances its basicity compared to mono-nitrogen analogs like collidine. This property may improve its utility as a ligand in transition-metal complexes.
Solubility and Stability :
- The compound’s higher molecular weight and dual aromatic systems likely reduce volatility compared to simpler pyridine derivatives (e.g., collidine). However, methyl substituents may improve lipid solubility, favoring membrane permeability in biological contexts.
Coordination Chemistry: Unlike 2,4,6-trimethylpyridine, which is a common ligand in organometallic chemistry, the imidazole moiety in 4-(1,2-Dimethyl-1H-imidazol-5-yl)-3,5-dimethylpyridine allows for bidendate coordination (via pyridine and imidazole nitrogens), a feature shared with histidine-like ligands but rare in purely synthetic systems.
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